molecular formula C19H18N4O2S B2516421 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 495374-40-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2516421
CAS No.: 495374-40-8
M. Wt: 366.44
InChI Key: WXTQIJQJUMDDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A tetrahydrobenzothiophene core substituted with a cyano group at the 3-position.
  • A tetrahydroquinoxalin-3-one moiety linked via an acetamide bridge.

The synthesis involves a two-step pathway:

Step 1: Reaction of 4-aminoantipyrine with hydrazine hydrate and carbon disulfide to form a thiadiazole intermediate.

Step 2: Coupling with 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide under alkaline conditions (KOH, ethanol, reflux) .

Structural characterization employs crystallographic tools such as SHELX and OLEX2 for refinement and validation .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c20-10-12-11-5-1-4-8-16(11)26-19(12)23-17(24)9-15-18(25)22-14-7-3-2-6-13(14)21-15/h2-3,6-7,15,21H,1,4-5,8-9H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTQIJQJUMDDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. The following sections detail its biological activity based on available research findings.

Overview of the Compound

This compound is characterized by its unique structure that combines elements from benzothiophene and tetrahydroquinoxaline. The presence of the cyano group and the acetamide moiety contributes to its pharmacological properties.

1. Inhibition of JNK Pathway

One of the significant biological activities of this compound is its role as a JNK (c-Jun N-terminal kinase) inhibitor . JNK pathways are critical in various cellular processes, including apoptosis and inflammation.

  • Potency : It has been reported to be a potent inhibitor of JNK2 and JNK3 with pIC50 values of 6.5 and 6.7, respectively, indicating effective inhibition at low concentrations .

2. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties . These properties are essential for combating oxidative stress-related diseases.

  • Comparative Analysis : In studies comparing antioxidant activities, certain analogs demonstrated potency comparable to ascorbic acid .

3. Antibacterial Properties

The compound's antibacterial activity has also been explored. While specific data on this compound is limited, related compounds have shown effectiveness against Gram-negative bacteria.

  • Inhibition Tests : For instance, compounds in this class have been tested against Escherichia coli and Pseudomonas aeruginosa, demonstrating varying degrees of antibacterial efficacy .

Case Study 1: JNK Inhibition

A study conducted by Angell et al. (2007) highlighted the effectiveness of related compounds as selective inhibitors of the JNK pathway. The findings suggest that these inhibitors could be valuable in therapeutic applications targeting diseases where JNK signaling is implicated .

Case Study 2: Antioxidant Potential

In a comparative study assessing the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives, researchers found that some exhibited significant protective effects against oxidative stress markers in vitro. This suggests a promising avenue for further research into their therapeutic applications .

Data Table: Biological Activities

Activity Type Target Effectiveness Reference
JNK InhibitionJNK2 and JNK3pIC50 = 6.5 (JNK2), 6.7 (JNK3)Angell et al., 2007
Antioxidant ActivityOxidative Stress MarkersComparable to Ascorbic AcidPMC Study
Antibacterial ActivityE. coli, P. aeruginosaModerate effectivenessMDPI Study

Scientific Research Applications

Medicinal Chemistry

This compound has been identified as a potent inhibitor of specific kinase enzymes, particularly JNK2 and JNK3. These kinases are involved in various cellular processes including apoptosis and inflammation. The compound's ability to selectively inhibit these kinases suggests its potential use in treating diseases characterized by dysregulated kinase activity such as cancer and neurodegenerative disorders.

Case Study: JNK Inhibition

In a study published in PubMed, researchers synthesized a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives that demonstrated significant inhibitory activity against JNK kinases. Compounds 5a and 11a exhibited high potency with pIC50 values of 6.7 and 6.6 against JNK3 respectively. The selectivity profile indicated minimal activity against other MAPK family members like JNK1 and p38alpha .

Pharmacological Applications

The pharmacological profile of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide suggests its applicability in various therapeutic areas:

Neuropharmacology

This compound may influence neuropeptide systems. For instance, compounds with similar structures have been shown to modulate arousal and anxiety-like behaviors through interaction with neuropeptide S pathways . This opens avenues for research into treatments for anxiety disorders and sleep disturbances.

Antioxidant Activity

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. A study highlighted that certain tetrahydrobenzo[b]thiophene derivatives show antioxidant activity comparable to ascorbic acid . This suggests that this compound could serve as a template for developing new antioxidants.

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of this compound involve its interaction with various molecular targets:

Kinase Inhibition Mechanism

The unique binding mode observed through X-ray crystallography reveals that the 3-cyano substituent forms hydrogen bonds with the ATP-binding site of JNK kinases . This interaction is critical for the selective inhibition observed and can be leveraged for designing more effective therapeutics.

Antioxidant Mechanism

The antioxidant mechanism may involve the scavenging of free radicals and inhibition of lipid peroxidation processes . These properties are vital for developing drugs aimed at mitigating oxidative stress-related diseases.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryInhibition of JNK kinases leading to potential cancer therapiesTargeting cancer and inflammatory diseases
NeuropharmacologyModulation of neuropeptide systems affecting anxiety and sleepNew treatments for anxiety disorders
Antioxidant ActivityScavenging free radicals and preventing oxidative damageDevelopment of antioxidant therapies
Biochemical MechanismsUnique binding interactions with kinasesInsights into selective drug design

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table highlights key structural and synthetic differences between Compound A and related acetamide derivatives:

Compound Name / ID Molecular Formula Key Substituents/Features Synthesis Yield Primary Application/Study Focus Reference
Compound A C₁₈H₁₇N₃O₂S Tetrahydrobenzothiophen-2-yl, tetrahydroquinoxalin-3-one Not explicitly stated Anti-inflammatory (in silico evaluation)
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide (Compound 30) C₃₃H₄₁N₃O₄ Diethylamino, methoxy, benzyl 76% Orexin-1 receptor antagonism
N-(2,3-Diphenylquinoxalin-6-yl)-2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)acetamide (4a) C₃₃H₂₂ClN₇O₂S Diphenylquinoxaline, chlorophenyl-pyrimidin-thioether 90.2% Not specified (general synthesis)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide C₁₉H₁₆F₃N₃O₄S Trifluoromethylbenzothiazole, trimethoxyphenyl Not provided Pharmaceutical patent (broad claims)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methylphenoxy)acetamide C₁₈H₁₈N₂O₂S Tetrahydrobenzothiophen-2-yl, 2-methylphenoxy Not provided Structural characterization

Key Observations :

  • Structural Diversity: Compound A uniquely combines a tetrahydroquinoxalinone with a cyano-tetrahydrobenzothiophene, distinguishing it from analogues with simpler aryl or heteroaryl substituents (e.g., phenoxy, benzothiazole). Electron-Withdrawing Groups: The cyano group in Compound A and the trifluoromethyl group in the benzothiazole derivative ( ) may influence electronic properties and binding interactions.
  • Synthetic Efficiency: High yields (e.g., 90.2% for 4a) are achieved in quinoxaline derivatives via thiouracil coupling , whereas Compound A’s yield remains unspecified. Lower yields in orexin antagonists (e.g., 15% for Compound 31) suggest challenges in alkylation steps .

Methodological Commonalities

  • Crystallography : SHELX and OLEX2 are widely used for structure determination across analogues, ensuring accuracy in bond lengths and angles .
  • Spectroscopic Validation : NMR and mass spectrometry (e.g., ) are standard for confirming purity and regiochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.